molecular formula C27H39FO6 B12287849 [9-Fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate

[9-Fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate

Cat. No.: B12287849
M. Wt: 478.6 g/mol
InChI Key: ZQEYXUARKUPLOZ-UHFFFAOYSA-N
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Description

[9-Fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate is a synthetic organic compound with a complex structure It belongs to the class of steroids and is characterized by its multiple functional groups, including hydroxyl, fluoro, and keto groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [9-Fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate typically involves multiple steps, starting from simpler steroid precursors. The process may include:

    Fluorination: Introduction of the fluoro group at the 9th position using reagents like Selectfluor.

    Hydroxylation: Addition of hydroxyl groups at the 11th and 17th positions using oxidizing agents such as osmium tetroxide.

    Acetylation: Introduction of the hydroxyacetyl group at the 17th position using acetic anhydride.

    Cyclization: Formation of the cyclopenta[a]phenanthrene core through intramolecular cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups can be oxidized to ketones using reagents like PCC (Pyridinium chlorochromate).

    Reduction: The keto groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: The fluoro group can undergo nucleophilic substitution reactions with nucleophiles like amines.

Common Reagents and Conditions

    Oxidizing Agents: PCC, osmium tetroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products

    Oxidation: Formation of diketones.

    Reduction: Formation of diols.

    Substitution: Formation of amino derivatives.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of fluorinated steroids on cellular processes. Its structure allows it to interact with steroid receptors, providing insights into receptor-ligand interactions.

Medicine

Due to its steroidal structure, this compound may have potential applications in the development of anti-inflammatory and immunosuppressive drugs. Its unique functional groups could enhance its efficacy and selectivity.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its complex structure makes it a valuable intermediate for the production of high-value products.

Mechanism of Action

The mechanism of action of [9-Fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate involves its interaction with specific molecular targets such as steroid receptors. The fluoro and hydroxyl groups enhance its binding affinity and selectivity, leading to modulation of receptor activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Dexamethasone: A synthetic steroid with anti-inflammatory properties.

    Prednisolone: Another synthetic steroid used in the treatment of inflammatory conditions.

    Fluocinolone acetonide: A fluorinated steroid used in dermatology.

Uniqueness

The unique combination of functional groups in [9-Fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate sets it apart from other steroids. The presence of the fluoro group at the 9th position and the hydroxyacetyl group at the 17th position may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C27H39FO6

Molecular Weight

478.6 g/mol

IUPAC Name

[9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate

InChI

InChI=1S/C27H39FO6/c1-5-6-7-23(33)34-27(22(32)15-29)16(2)12-20-19-9-8-17-13-18(30)10-11-24(17,3)26(19,28)21(31)14-25(20,27)4/h13,16,19-21,29,31H,5-12,14-15H2,1-4H3

InChI Key

ZQEYXUARKUPLOZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)C)C(=O)CO

Origin of Product

United States

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